molecular formula C8H8ClIN2O B1436158 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide CAS No. 2197061-58-6

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1436158
CAS No.: 2197061-58-6
M. Wt: 310.52 g/mol
InChI Key: KRXXOYPKHODORJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8ClIN2O and a molecular weight of 310.52 g/mol It is a derivative of nicotinamide and contains both chlorine and iodine atoms, making it a halogenated pyridine derivative

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases, which are enzymes involved in the regulation of gene expression and cellular metabolism. The interaction between this compound and these enzymes can lead to changes in their catalytic activity, affecting downstream biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular metabolism. In in vivo studies, the temporal effects of this compound can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects on cellular function and biochemical pathways. At higher doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor the dosage and administration of this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in certain tissues and organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. The subcellular distribution of this compound can vary depending on the cell type and experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2-Chloro-4,6-dimethylpyridine-3-carboxamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Azido-5-iodo-4,6-dimethylpyridine-3-carboxamide, while a Suzuki coupling reaction would produce a biaryl derivative.

Scientific Research Applications

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXXOYPKHODORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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